molecular formula C11H13ClO3S B1404936 4-Tosylbutanoyl chloride CAS No. 1706460-77-6

4-Tosylbutanoyl chloride

Cat. No.: B1404936
CAS No.: 1706460-77-6
M. Wt: 260.74 g/mol
InChI Key: OLGRRRBUNKSSRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tosylbutanoyl chloride is an organic compound widely used in various fields, including medical, environmental, and industrial research. It is known for its versatility and unique chemical properties, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tosylbutanoyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-toluene sulfonyl chloride with butanoyl chloride under controlled conditions. The reaction typically requires a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

In industrial settings, this compound is often produced as a byproduct during the synthesis of other sulfonyl chlorides. The large-scale production involves the chlorosulfonation of toluene, followed by the reaction with butanoyl chloride. This method is cost-effective and yields high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Tosylbutanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with alcohols to form tosylates, which are excellent leaving groups in nucleophilic substitution reactions.

    Reduction Reactions: It can be reduced to the corresponding butanol derivative using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to form sulfonic acids under specific conditions.

Common Reagents and Conditions

    Alcohols: React with this compound in the presence of a base to form tosylates.

    Reducing Agents: Such as lithium aluminum hydride, are used to reduce this compound to butanol derivatives.

    Oxidizing Agents: Used to convert this compound to sulfonic acids

Major Products Formed

    Tosylates: Formed from the reaction with alcohols.

    Butanol Derivatives: Formed from reduction reactions.

    Sulfonic Acids: Formed from oxidation reactions

Scientific Research Applications

4-Tosylbutanoyl chloride has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the tosyl group, which can be further modified.

    Biology: Employed in the synthesis of biologically active molecules and as a protecting group for amines in peptide synthesis.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Tosylbutanoyl chloride involves the formation of a sulfonate ester intermediate when it reacts with nucleophiles. This intermediate is highly reactive and can undergo further transformations, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

4-Tosylbutanoyl chloride is unique compared to other sulfonyl chlorides due to its specific structure and reactivity. Similar compounds include:

    4-Toluene sulfonyl chloride: Used in similar substitution reactions but lacks the butanoyl group.

    Methanesulfonyl chloride: Another sulfonyl chloride with different reactivity and applications .

Properties

IUPAC Name

4-(4-methylphenyl)sulfonylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3S/c1-9-4-6-10(7-5-9)16(14,15)8-2-3-11(12)13/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGRRRBUNKSSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Tosylbutanoyl chloride
Reactant of Route 2
Reactant of Route 2
4-Tosylbutanoyl chloride
Reactant of Route 3
4-Tosylbutanoyl chloride
Reactant of Route 4
Reactant of Route 4
4-Tosylbutanoyl chloride
Reactant of Route 5
Reactant of Route 5
4-Tosylbutanoyl chloride
Reactant of Route 6
Reactant of Route 6
4-Tosylbutanoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.